Acetyl octapeptide-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

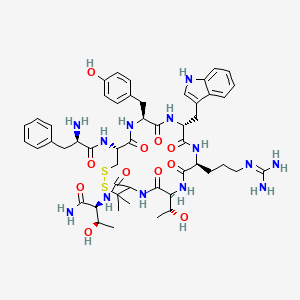

(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQLVRLOGHAJI-KOFBULAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NC(C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69N13O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1104.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biochemical Properties of Acetyl Octapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known commercially as SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-wrinkle properties. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action at the molecular level, efficacy data from available studies, and detailed experimental protocols for its evaluation. The peptide functions as a competitive inhibitor of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, specifically mimicking the N-terminal end of the SNAP-25 protein. This interference leads to a reduction in neurotransmitter release at the neuromuscular junction, resulting in the attenuation of muscle contractions responsible for the formation of expression lines. This guide aims to serve as a valuable resource for researchers and professionals involved in the development and evaluation of novel skincare actives.

Introduction

Expression wrinkles, or dynamic rhytides, are a prominent sign of skin aging, resulting from the repetitive contraction of facial muscles. The underlying physiological process involves the release of neurotransmitters, primarily acetylcholine (ACh), from presynaptic neurons, which then bind to receptors on muscle cells, triggering contraction. This compound is an engineered peptide designed to intervene in this process, offering a non-invasive alternative to treatments like botulinum toxin injections.

Chemical and Physical Properties

| Property | Value |

| INCI Name | This compound (or Acetyl Octapeptide-3) |

| Amino Acid Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 |

| Molecular Formula | C41H70N16O16S |

| Molecular Weight | 1075.16 g/mol [1] |

| Appearance | White to off-white lyophilized powder[1] |

| Solubility | Water-soluble |

| Purity (typical) | >98% (HPLC)[2] |

| Storage | Lyophilized powder should be stored at 2-8°C[2] |

Mechanism of Action: SNARE Complex Inhibition

The primary mechanism of action of this compound is the competitive inhibition of the SNARE complex formation. The SNARE complex is a crucial protein machinery responsible for the fusion of synaptic vesicles with the presynaptic membrane, a prerequisite for the exocytosis of neurotransmitters.

This complex is composed of three key proteins:

-

VAMP (Vesicle-Associated Membrane Protein) or Synaptobrevin, located on the vesicle membrane.

-

Syntaxin , located on the target plasma membrane.

-

SNAP-25 (Synaptosome-Associated Protein of 25 kDa) , also located on the target plasma membrane.

This compound is a structural mimic of the N-terminal end of the SNAP-25 protein.[2][3][4][5] By competing with native SNAP-25 for a position within the SNARE complex, the peptide destabilizes its formation.[3] This disruption prevents the efficient fusion of the synaptic vesicle with the neuronal membrane, leading to a reduction in the release of acetylcholine into the synaptic cleft. Consequently, muscle contraction is attenuated, and the formation of expression lines is diminished.[4][5]

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SNAP-8: A Peptidic Frontier in Dermatological Science [newposts.ge]

- 4. pureingredients.us [pureingredients.us]

- 5. An effective anti-wrinkle substance: Acetyl octapeptide-3_Chemicalbook [chemicalbook.com]

Acetyl Octapeptide-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Introduction

Acetyl Octapeptide-1, also commercially known as SNAP-8™, is a synthetic bioactive peptide that has garnered significant attention in the cosmeceutical industry for its anti-wrinkle efficacy.[1][2] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth information on the discovery, synthesis, mechanism of action, and evaluation of this octapeptide. It is often considered an elongated version of the well-known Acetyl Hexapeptide-8 (Argireline®) and is marketed as a non-invasive alternative to Botulinum Toxin Type A for the reduction of expression wrinkles.[3][4][5]

Discovery and Background

The development of this compound emerged from research into the mechanisms of muscle contraction and wrinkle formation.[4] It was one of the later discoveries in the cosmeceutical field, developed by Lipotec S.A., building upon the understanding of neurotransmitter-inhibiting peptides like Acetyl Hexapeptide-3.[6] The primary goal was to create a topical agent capable of reducing the appearance of expression lines, such as those on the forehead and around the eyes, which are caused by the repeated contraction of facial muscles.[3][7] this compound was designed to be a longer-chain peptide, potentially offering enhanced efficacy.[7]

Chemical Synthesis

This compound is a synthetic peptide, meaning it is created in a laboratory setting.[7] The primary method for its production is Solid-Phase Peptide Synthesis (SPPS) . This technique allows for the precise, stepwise addition of amino acids to a growing peptide chain that is chemically anchored to an insoluble polymer resin.

Protocol for Solid-Phase Peptide Synthesis of this compound

The amino acid sequence for this compound is Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂.[5]

-

Resin Preparation: An appropriate solid support resin (e.g., Rink Amide resin) is selected to yield a C-terminal amide upon cleavage. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (Aspartic Acid with a protected side chain) is activated and coupled to the resin.

-

Deprotection: The N-terminal protecting group (commonly Fmoc) of the attached amino acid is removed using a mild base, typically a solution of piperidine in DMF.

-

Sequential Amino Acid Coupling: The subsequent protected amino acids (Ala, Arg, Arg, Gln, Met, Glu, Glu) are individually activated and coupled to the growing peptide chain in the correct sequence. Each coupling step is followed by a deprotection step.

-

N-Terminal Acetylation: After the final amino acid (Glutamic Acid) is coupled and its N-terminal protecting group is removed, an acetyl group is added to the N-terminus. This is typically achieved using acetic anhydride.[8]

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all amino acid side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification and Analysis: The crude peptide is precipitated, washed, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final this compound are confirmed by analytical HPLC and mass spectrometry.[9]

Mechanism of Action: SNARE Complex Modulation

This compound functions as a neurotransmitter inhibitor peptide.[6][10] Its mechanism of action is centered on the modulation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which is essential for the release of neurotransmitters at the neuromuscular junction.[4][6]

Specifically, the peptide mimics the N-terminal end of the SNAP-25 (Synaptosomal-Associated Protein 25) protein.[4][5] By doing so, it competes with SNAP-25 for a position within the SNARE complex.[4][6] This competition destabilizes the complex, making it less efficient at mediating the fusion of vesicles containing acetylcholine (ACh) with the presynaptic membrane.[4] The reduced release of acetylcholine leads to attenuated muscle contraction, resulting in the relaxation of facial muscles and a subsequent reduction in the depth and appearance of expression wrinkles.[3][7]

Signaling Pathway Diagram

Caption: Inhibition of the SNARE complex by this compound, leading to muscle relaxation.

Quantitative Data Summary

The efficacy of this compound and related peptides has been evaluated in various in vitro and in vivo studies.

| Parameter | Methodology | Concentration | Result | Reference |

| Glutamate Release Inhibition | In vitro assay | 1.5 mM | 43% reduction in glutamate release. | [6] |

| Wrinkle Depth Reduction | In vivo, skin topography analysis | 10% solution (in cream) | Up to 62% maximum reduction; 35% mean reduction over 28 days. | [6] |

| Wrinkle Depth Reduction (related peptide: Acetyl Hexapeptide-8) | In vivo, skin topography analysis | 10% (in O/W emulsion) | 30% reduction in wrinkle depth after 30 days. | [11] |

| Clinical Improvement (Facial/Eye Lines & Wrinkles) | In vivo, expert investigator grading | Not specified (part of a serum) | Statistically significant improvement after 14 weeks. | [12][13] |

| Skin Penetration (related peptide: Acetyl Hexapeptide-8) | In vitro, human skin diffusion cells | 10% (in O/W emulsion) | 0.22% of applied dose in stratum corneum; 0.01% in epidermis; Not detected in dermis. | [14] |

Experimental Protocols

In Vitro SNARE Complex Formation and Inhibition Assay

This assay evaluates the ability of a peptide to interfere with the formation of the SNARE complex.

-

Objective: To quantify the competitive inhibition of SNARE complex assembly by this compound.

-

Materials: Recombinant SNAP-25, Syntaxin, and VAMP proteins; this compound; control peptides; microplates; incubation buffers; detection antibodies conjugated to a reporter (e.g., HRP); substrate for the reporter enzyme.

-

Methodology:

-

Coat microplate wells with Syntaxin.

-

Add a mixture of VAMP and SNAP-25 to the wells, with or without varying concentrations of this compound.

-

Incubate to allow for the formation of the SNARE complex.

-

Wash the wells to remove unbound proteins.

-

Add a labeled antibody that specifically recognizes a component of the formed complex (e.g., anti-VAMP).

-

Wash again and add the appropriate substrate to generate a signal (e.g., colorimetric or fluorescent).

-

Measure the signal intensity, which is proportional to the amount of SNARE complex formed. A decrease in signal in the presence of the peptide indicates inhibition.[4]

-

Workflow for SNARE Inhibition Assay

Caption: Workflow for an in vitro SNARE complex inhibition assay.

In Vivo Wrinkle Depth Analysis via Skin Topography

This method is used to assess the anti-wrinkle efficacy of a topical formulation in human subjects.

-

Objective: To measure changes in skin wrinkle depth and roughness after a period of product application.

-

Materials: Test formulation containing this compound; placebo formulation; high-resolution silicone-based skin replica material; confocal laser scanning microscope or similar imaging system; image analysis software.

-

Methodology:

-

Recruitment: Select healthy volunteers with visible expression lines (e.g., crow's feet).

-

Baseline Measurement (Day 0): Create negative impressions (silicon imprints) of the target wrinkle area for each subject.

-

Treatment Period: Subjects apply the assigned formulation (test or placebo) to the specified facial area twice daily for a set period (e.g., 28 days).

-

Final Measurement (e.g., Day 28): Take new silicon imprints from the same area.

-

Analysis: Analyze the imprints using an imaging system like confocal laser scanning microscopy. The system generates 3D data of the skin surface.

-

Quantification: Use software to calculate parameters such as average wrinkle depth, volume, and skin roughness from the 3D data. Compare the Day 28 results to the baseline for both test and placebo groups to determine efficacy.[4]

-

Workflow for In Vivo Wrinkle Analysis

Caption: Workflow for an in vivo clinical study of anti-wrinkle efficacy.

In Vitro Skin Penetration Assay using Diffusion Cells

This assay determines the extent to which a peptide can penetrate the layers of the skin.

-

Objective: To quantify the amount of this compound that penetrates the stratum corneum, epidermis, and dermis from a topical formulation.

-

Materials: Franz diffusion cells; human or animal skin membranes; test formulation; receptor fluid (e.g., phosphate-buffered saline); tape strips; homogenization equipment; analytical system for peptide quantification (e.g., LC-MS/MS).

-

Methodology:

-

Mount a section of skin on the Franz diffusion cell, separating the donor and receptor compartments.

-

Apply a precise dose of the formulation containing this compound to the surface of the skin (stratum corneum).

-

Maintain the receptor fluid at a constant temperature (e.g., 32°C) and stir continuously.

-

At the end of the exposure period (e.g., 24 hours), wash the skin surface to remove any unabsorbed formulation.

-

Stratum Corneum: Use adhesive tape stripping to sequentially remove layers of the stratum corneum. Extract the peptide from the tapes for analysis.

-

Epidermis/Dermis: Separate the epidermis from the dermis (e.g., by heat). Homogenize each tissue layer separately.

-

Quantification: Extract the peptide from the tissue homogenates and receptor fluid. Analyze the extracts using a sensitive method like LC-MS/MS to determine the concentration of the peptide in each compartment.[14][15]

-

This compound is a rationally designed, synthetic peptide that offers a targeted approach to reducing expression wrinkles by modulating the SNARE complex. Its discovery was a significant step in the development of topical "botox-like" cosmetic ingredients. While in vivo studies demonstrate its efficacy in reducing the appearance of wrinkles, in vitro penetration data for related peptides suggest that its primary site of action may be within the outermost layers of the skin. The protocols outlined in this guide provide a framework for the synthesis, evaluation, and further research of this compound and other neuromodulating peptides in the field of dermatology and cosmetic science.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ulprospector.com [ulprospector.com]

- 3. isclinical.co.uk [isclinical.co.uk]

- 4. cellbone.com [cellbone.com]

- 5. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]

- 6. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. skintellect.com.au [skintellect.com.au]

- 8. revvity.com [revvity.com]

- 9. Cosmetic peptide synthesis - Activotec [activotec.com]

- 10. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An Open Label Clinical Trial of a Peptide Treatment Serum and Supporting Regimen Designed to Improve the Appearance of Aging Facial Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 13. jddonline.com [jddonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. In vitro skin penetration of acetyl hexapeptide-8 from a cosmetic formulation | Semantic Scholar [semanticscholar.org]

Acetyl Octapeptide-1: A Technical Guide to its Inhibition of the SNARE Complex Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known as SNAP-8, is a synthetic peptide that has garnered significant attention in the fields of cosmetics and neuroscience for its ability to modulate neurotransmitter release. This technical guide provides an in-depth exploration of the core mechanism of action of this compound: the inhibition of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex. By mimicking the N-terminal end of the SNAP-25 protein, this compound competitively interferes with the assembly of the SNARE complex, leading to a reduction in neuronal exocytosis. This guide details the molecular pathway of inhibition, summarizes available quantitative data on its efficacy, provides comprehensive experimental protocols for its characterization, and includes detailed visualizations of the relevant biological and experimental processes.

Introduction to the SNARE Complex and Neuronal Exocytosis

Neuronal communication is fundamentally dependent on the precise and rapid release of neurotransmitters from presynaptic terminals into the synaptic cleft. This process, known as neuronal exocytosis, is mediated by the SNARE complex. The core neuronal SNARE complex is a heterotrimeric protein assembly composed of:

-

Syntaxin-1A: A target-SNARE (t-SNARE) protein anchored to the presynaptic plasma membrane.

-

SNAP-25 (Synaptosome-Associated Protein of 25 kDa): A t-SNARE protein associated with the plasma membrane via palmitoyl anchors. It contributes two alpha-helices to the four-helix bundle of the SNARE complex.

-

Synaptobrevin-2 (Vesicle-Associated Membrane Protein 2, VAMP2): A vesicle-SNARE (v-SNARE) protein embedded in the membrane of synaptic vesicles.

The assembly of these three proteins into a stable, parallel four-helix bundle brings the synaptic vesicle and the presynaptic plasma membrane into close apposition, driving membrane fusion and the subsequent release of neurotransmitters.[1]

This compound: Mechanism of Action

This compound is an octapeptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[2] It is an elongated analog of Acetyl hexapeptide-3 (Argireline).[2] The primary mechanism of action of this compound is its structural similarity to the N-terminal domain of SNAP-25. This mimicry allows it to compete with native SNAP-25 for a position within the SNARE complex.[3][4]

By competitively binding to Syntaxin-1 and Synaptobrevin-2, this compound disrupts the proper formation and stabilization of the SNARE complex. This destabilization hinders the fusion of the synaptic vesicle with the presynaptic membrane, thereby attenuating the release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[5][] The ultimate physiological effect is a reduction in muscle contraction, which is the basis for its use in cosmetic applications to reduce the appearance of expression wrinkles.[2][7] Unlike botulinum toxin, which cleaves SNARE proteins leading to irreversible inhibition, the action of this compound is reversible.[2][4]

Quantitative Data on Efficacy

| Parameter | Value | Study Type | Source |

| Wrinkle Depth Reduction | Up to 63% | Clinical Study (28-30 days) | [4][8][9] |

| Wrinkle Depth Reduction | Up to 38% | Clinical Study (28 days) | [10][11] |

| Glutamate Release Inhibition | 43% at 1.5 mM | In vitro cellular assay | [12] |

| Anti-wrinkle Efficacy | 48.9% (for Acetyl Hexapeptide-3) | Clinical Study (4 weeks) | [7] |

| Wrinkle Depth Reduction | 30% (for Acetyl Hexapeptide-3) | Clinical Study (30 days) | [7] |

Note: Data for Acetyl hexapeptide-3 is included for comparative purposes, as this compound is an elongated and reportedly more active version.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound on the SNARE complex.

Recombinant SNARE Protein Expression and Purification

Objective: To produce purified Syntaxin-1A, SNAP-25, and Synaptobrevin-2 for in vitro assays.

Methodology:

-

Expression Vector: SNARE proteins are typically expressed in E. coli (e.g., BL21(DE3) strain) using expression vectors like pET28a, which often include an N-terminal His6-tag for affinity purification.[13][14]

-

Bacterial Culture and Induction:

-

Transform the expression plasmids into competent E. coli.

-

Grow the bacterial culture in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.2-1 mM) and continue to grow the culture for several hours at a reduced temperature (e.g., 16-25°C) to improve protein solubility.[15]

-

-

Cell Lysis:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

Lyse the cells by sonication or high-pressure homogenization. For proteins in inclusion bodies, a denaturing agent like 6 M urea can be used.[13]

-

-

Affinity Chromatography:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA agarose column.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Tag Cleavage and Further Purification (Optional):

-

Protein Characterization:

-

Assess protein purity by SDS-PAGE and Coomassie blue staining.

-

Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

-

In Vitro SNARE Complex Assembly Assay

Objective: To quantify the inhibitory effect of this compound on the formation of the SNARE complex.

Methodology:

-

Reaction Setup:

-

In a microtiter plate or microcentrifuge tubes, combine purified t-SNAREs (Syntaxin-1A and SNAP-25) and v-SNARE (Synaptobrevin-2) in a suitable buffer (e.g., HEPES-buffered saline).

-

Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (no peptide).

-

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period to allow for SNARE complex formation.

-

Detection of SNARE Complex Formation:

-

SDS-PAGE and Western Blotting/Densitometry: The assembled SNARE complex is resistant to SDS denaturation at room temperature.[16]

-

Add SDS-PAGE sample buffer (without boiling) to the reaction mixtures.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe with an antibody specific for one of the SNARE proteins (e.g., anti-Syntaxin-1).

-

Quantify the band corresponding to the high-molecular-weight SNARE complex using densitometry.

-

-

Fluorescence Resonance Energy Transfer (FRET):

-

Label the SNARE proteins with a FRET pair of fluorophores (e.g., Cy3 and Cy5).

-

Measure the FRET signal upon complex formation. A decrease in FRET in the presence of this compound indicates inhibition.

-

-

-

Data Analysis:

-

Plot the percentage of SNARE complex formation against the concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Neurotransmitter Release Assay

Objective: To assess the ability of this compound to inhibit neurotransmitter release from cultured cells.

Methodology:

-

Cell Culture Model:

-

Cell Treatment:

-

Culture the cells to an appropriate confluency.

-

Pre-incubate the cells with varying concentrations of this compound for a specified duration.

-

-

Stimulation of Neurotransmitter Release:

-

Wash the cells to remove the peptide-containing medium.

-

Stimulate neurotransmitter release using a depolarizing agent, such as a high concentration of potassium chloride (KCl) or a calcium ionophore (e.g., ionomycin).

-

-

Quantification of Neurotransmitter Release:

-

Collect the cell supernatant.

-

Measure the concentration of the released neurotransmitter (e.g., acetylcholine, norepinephrine, or a co-released reporter) using an appropriate method:

-

High-Performance Liquid Chromatography (HPLC): A sensitive method for the direct quantification of neurotransmitters.[20]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits for various neurotransmitters.

-

Fluorescent Assays: Kits are available that use a fluorescent substrate that mimics biogenic amine neurotransmitters.[21]

-

-

-

Data Analysis:

-

Normalize the amount of released neurotransmitter to the total cellular protein content.

-

Calculate the percentage of inhibition of neurotransmitter release for each concentration of this compound compared to the stimulated control.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound represents a significant molecule of interest for its targeted inhibition of the SNARE complex, a critical component of neuronal exocytosis. Its mechanism as a competitive inhibitor of SNAP-25 provides a reversible means of modulating neurotransmitter release. While clinical data supports its efficacy in reducing the physical manifestations of muscle contraction, further in-depth biochemical studies are warranted to precisely quantify its inhibitory constants and binding affinities. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the properties of this compound and similar SNARE-inhibiting peptides. The continued study of such compounds holds promise for the development of novel therapeutics and advanced cosmeceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. An effective anti-wrinkle substance: Acetyl octapeptide-3_Chemicalbook [chemicalbook.com]

- 3. cellbone.com [cellbone.com]

- 4. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]

- 5. jddonline.com [jddonline.com]

- 7. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Snap 8 Peptides Reduce Expression Lines Fast [signalskinscience.com]

- 9. SNAP-8 Peptide: A Non-Invasive Botox Alternative for Wrinkle Reduction | Hubmed [hubmeded.com]

- 10. scantifix.com [scantifix.com]

- 11. researchgate.net [researchgate.net]

- 12. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mpinat.mpg.de [mpinat.mpg.de]

- 14. Recombinant protein expression and purification: [bio-protocol.org]

- 15. Functional reconstitution of intracellular vesicle fusion using purified SNAREs and Sec1/Munc18 (SM) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. α-Synuclein Promotes SNARE-Complex Assembly in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modeling the neuromuscular junction in vitro: an approach to study neuromuscular junction disorders | Semantic Scholar [semanticscholar.org]

- 20. HPLC Methods to Isolate Peptide Neurotransmitters | Springer Nature Experiments [experiments.springernature.com]

- 21. moleculardevices.com [moleculardevices.com]

Unveiling the Skin-Restoring Potential of Acetyl Octapeptide-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, a synthetic peptide also known as acetyl octapeptide-3 or SNAP-8, has emerged as a compelling topical agent for skin restoration, primarily targeting expression wrinkles. This technical guide provides a comprehensive overview of its mechanism of action, a compilation of quantitative efficacy data, and detailed experimental protocols for its evaluation. By competitively inhibiting the SNARE complex, this compound offers a non-invasive approach to attenuating muscle contractions, thereby reducing the appearance of fine lines and wrinkles. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic and cosmeceutical applications of this and similar peptides.

Introduction

This compound is an elongated analogue of the well-known acetyl hexapeptide-8, designed to offer enhanced efficacy in reducing the appearance of expression lines.[1] These wrinkles are formed by the repeated contraction of facial muscles, which over time leads to the breakdown of the dermal matrix. By targeting the neuromuscular signaling pathway, this compound presents a "Botox-like" effect, relaxing facial muscles and smoothing the skin's surface.[2] This guide delves into the scientific underpinnings of its function and provides the necessary technical information for its rigorous scientific assessment.

Mechanism of Action: Interference with the SNARE Complex

The primary mechanism of action of this compound is the competitive inhibition of the SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex. This protein complex is essential for the fusion of vesicles containing neurotransmitters, such as acetylcholine, with the presynaptic membrane of neurons.[3]

Specifically, this compound mimics the N-terminal end of the SNAP-25 protein, a key component of the SNARE complex.[1] By competing with the native SNAP-25 for a position in the complex, the peptide destabilizes its formation.[3] This disruption hinders the efficient release of acetylcholine into the synaptic cleft, leading to a reduction in muscle contraction.[2] The attenuated muscle activity results in a visible reduction in the depth and length of expression wrinkles.[1]

Quantitative Efficacy Data

Several studies have quantified the anti-wrinkle efficacy of this compound. The following tables summarize the key findings.

Table 1: In Vivo Wrinkle Reduction

| Study Parameter | This compound (SNAP-8) | Acetyl Hexapeptide-8 (Argireline) | Placebo | Duration | Number of Subjects | Reference |

| Wrinkle Depth Reduction | Up to 63% | - | - | 30 days | Not Specified | [2] |

| Wrinkle Depth Reduction | 34.98% | 27.05% | - | 28 days | 17 women | [4] |

| Wrinkle Volume Reduction | - | 20.6% | - | 7 days | 24 women | [5] |

| Wrinkle Length Reduction | - | 15.9% | - | 7 days | 24 women | [5] |

Table 2: In Vitro Activity

| Assay | This compound (SNAP-8) | Concentration | Reference |

| Inhibition of Glutamate Release | 43% | 1.5 mM | [6] |

| Synergistic Inhibition with Leuphasyl | 38% (SNAP-8 alone), 7% (Leuphasyl alone) | Not Specified | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the skin-restoring ability of this compound.

Peptide Reconstitution and Handling

Proper handling of lyophilized peptides is crucial for maintaining their stability and activity.

-

Reconstitution:

-

Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.[7]

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.[8]

-

Using a sterile syringe, slowly add the appropriate solvent (e.g., sterile, distilled water or a specific buffer as recommended by the manufacturer) by running it down the side of the vial.[9]

-

Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause aggregation or degradation.[5]

-

-

Storage:

In Vitro SNARE Complex Inhibition Assay

This assay assesses the ability of this compound to interfere with the formation of the SNARE complex.

-

Principle: A competitive binding assay is used where this compound competes with a labeled component of the SNARE complex (e.g., fluorescently tagged SNAP-25) for binding to the other SNARE proteins (Syntaxin and VAMP).

-

Materials:

-

Recombinant SNARE proteins (Syntaxin, VAMP, and SNAP-25)

-

Fluorescently labeled SNAP-25

-

This compound

-

Assay buffer (e.g., PBS with a non-ionic detergent)

-

96-well microplates (black, for fluorescence assays)

-

Plate reader with fluorescence detection capabilities

-

-

Protocol:

-

Coat the wells of a 96-well plate with Syntaxin and VAMP.

-

Wash the wells to remove any unbound protein.

-

Add varying concentrations of this compound to the wells.

-

Add a constant concentration of fluorescently labeled SNAP-25 to all wells.

-

Incubate the plate to allow for competitive binding.

-

Wash the wells to remove unbound labeled SNAP-25.

-

Measure the fluorescence intensity in each well using a plate reader.

-

A decrease in fluorescence intensity compared to the control (no peptide) indicates inhibition of SNARE complex formation.

-

In Vitro Catecholamine Release Assay

This assay measures the effect of this compound on neurotransmitter release from cultured neuronal or neuroendocrine cells.

-

Principle: Chromaffin cells, which release catecholamines (e.g., adrenaline and noradrenaline) via a SNARE-dependent mechanism, are stimulated in the presence and absence of the peptide. The amount of released catecholamines is then quantified.[11][12]

-

Materials:

-

Cultured chromaffin cells (e.g., from bovine adrenal medulla)

-

This compound

-

Stimulating agent (e.g., high potassium solution or acetylcholine)[11]

-

Assay buffer

-

ELISA kit or HPLC with electrochemical detection for catecholamine quantification

-

-

Protocol:

-

Culture chromaffin cells in appropriate multi-well plates.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a secretagogue (e.g., high potassium solution) for a defined period.

-

Collect the supernatant containing the released catecholamines.

-

Quantify the amount of catecholamines in the supernatant using a suitable method (e.g., ELISA or HPLC).

-

A reduction in catecholamine release in the presence of the peptide indicates its inhibitory effect on exocytosis.

-

In Vivo Clinical Trial for Anti-Wrinkle Efficacy

A randomized, double-blind, placebo-controlled clinical trial is the gold standard for evaluating the anti-wrinkle efficacy of a topical product.

-

Study Design:

-

Participants: Recruit a cohort of healthy female volunteers (typically aged 35-65) with mild to moderate periorbital or forehead wrinkles.[13][14]

-

Inclusion/Exclusion Criteria: Define clear criteria, excluding individuals with skin diseases, recent cosmetic procedures (e.g., Botox, fillers), or allergies to the test product components.[13][15]

-

Randomization and Blinding: Randomly assign participants to either the active group (receiving the formulation with this compound) or the placebo group (receiving the vehicle formulation without the peptide). Both participants and investigators should be blinded to the treatment allocation.

-

Treatment Protocol: Participants apply the assigned product to the target area (e.g., crow's feet) twice daily for a specified duration (e.g., 28 or 56 days).

-

-

Efficacy Assessment:

-

Skin Profilometry: Use silicone replicas of the skin surface at baseline and at various time points throughout the study. Analyze the replicas using a profilometer to quantify changes in wrinkle depth, volume, and area.[16][17]

-

Instrumental Analysis: Employ non-invasive instruments to measure changes in skin elasticity, hydration, and texture.

-

Expert Visual Assessment: A trained dermatologist or clinician should visually grade the wrinkles at each visit using a standardized scale.

-

Subject Self-Assessment: Participants complete questionnaires to provide their perception of the product's efficacy.

-

-

Statistical Analysis: Use appropriate statistical methods (e.g., paired t-tests, ANOVA) to compare the changes in wrinkle parameters between the active and placebo groups.[18][19]

In Vitro Skin Penetration Study (Franz Diffusion Cell)

This method evaluates the ability of this compound to penetrate the skin barrier.

-

Principle: Excised human or animal skin is mounted in a Franz diffusion cell, and the amount of peptide that permeates through the skin into a receptor fluid is measured over time.[20][21]

-

Materials:

-

Franz diffusion cells

-

Excised human or animal skin

-

Formulation containing this compound

-

Receptor fluid (e.g., phosphate-buffered saline)

-

Analytical method for peptide quantification (e.g., HPLC-MS)

-

-

Protocol:

-

Mount the excised skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[22]

-

Fill the receptor chamber with receptor fluid and ensure no air bubbles are trapped under the skin.

-

Apply the formulation containing this compound to the skin surface in the donor chamber.

-

At predetermined time intervals, collect samples from the receptor fluid.

-

Analyze the samples to quantify the concentration of this compound.

-

At the end of the experiment, the skin can be sectioned to determine the amount of peptide retained in different skin layers.

-

In Vitro Cytotoxicity Assay

This assay is essential to determine the safety profile of this compound on skin cells.

-

Principle: Human skin cells (keratinocytes and fibroblasts) are exposed to various concentrations of the peptide, and cell viability is assessed using a colorimetric assay (e.g., MTT or neutral red uptake).[23][24]

-

Materials:

-

Human keratinocyte (e.g., HaCaT) and fibroblast (e.g., NHDF) cell lines

-

Cell culture medium and supplements

-

This compound

-

MTT reagent or neutral red dye

-

Spectrophotometer

-

-

Protocol:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

After the incubation period, add the MTT reagent or neutral red dye and incubate further.

-

Solubilize the formazan crystals (in the case of MTT) or the incorporated dye.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculate cell viability as a percentage of the untreated control.

-

Conclusion

This compound demonstrates significant potential as a skin-restoring agent, particularly for the reduction of expression wrinkles. Its well-defined mechanism of action, supported by in vitro and in vivo data, makes it a compelling candidate for further research and development in the fields of dermatology and cosmetology. The detailed experimental protocols provided in this guide offer a robust framework for the scientific evaluation of this and other similar peptides, facilitating the generation of reliable and reproducible data. As the demand for non-invasive anti-aging solutions continues to grow, peptides like this compound are poised to play an increasingly important role in evidence-based skincare.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.itb.ac.id [journals.itb.ac.id]

- 3. Near simultaneous release of classical and peptide cotransmitters from chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. jpt.com [jpt.com]

- 6. ijclinicaltrials.com [ijclinicaltrials.com]

- 7. verifiedpeptides.com [verifiedpeptides.com]

- 8. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 9. academicchemlab.com [academicchemlab.com]

- 10. jpt.com [jpt.com]

- 11. Increased Catecholamine Secretion from Single Adrenal Chromaffin Cells in DOCA-Salt Hypertension Is Associated with Potassium Channel Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro study of catecholamine release from perifused frog adrenal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. preprints.org [preprints.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. The wrinkle and its measurement--a skin surface Profilometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. ijclinicaltrials.com [ijclinicaltrials.com]

- 20. diva-portal.org [diva-portal.org]

- 21. termedia.pl [termedia.pl]

- 22. benchchem.com [benchchem.com]

- 23. A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

Acetyl Octapeptide-1 as a SNAP-25 Protein Mimic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known as acetyl octapeptide-3 and commercially marketed as SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-wrinkle properties. This technical guide provides an in-depth analysis of this compound's core mechanism of action as a mimic of the N-terminal end of the SNAP-25 protein. By competitively inhibiting the formation of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, this compound modulates neurotransmitter release, leading to a reduction in muscle contractions that contribute to the formation of expression lines. This document details the underlying biochemical pathways, summarizes quantitative efficacy data, provides comprehensive experimental protocols for its evaluation, and outlines its synthesis and quality control.

Introduction: The Role of the SNARE Complex in Neurotransmission and Wrinkle Formation

Facial expressions are the result of contractions of underlying muscles, which are triggered by the release of neurotransmitters, primarily acetylcholine (ACh), at the neuromuscular junction. This release is a complex process mediated by the SNARE complex, a ternary protein structure essential for the fusion of synaptic vesicles with the presynaptic membrane. The core SNARE complex consists of three proteins:

-

Synaptobrevin (or VAMP): A vesicle-associated membrane protein (v-SNARE).

-

Syntaxin: A target membrane-associated protein (t-SNARE).

-

SNAP-25 (Synaptosome-Associated Protein of 25 kDa): A peripheral t-SNARE protein anchored to the plasma membrane.

The assembly of these three proteins into a tight four-helix bundle brings the vesicle and plasma membranes into close proximity, driving membrane fusion and the subsequent exocytosis of neurotransmitters into the synaptic cleft.[1][2][3]

Repetitive muscle contractions over time lead to the formation of dynamic wrinkles, also known as expression lines. The modulation of neurotransmitter release, therefore, presents a viable strategy for reducing the appearance of these wrinkles. Botulinum neurotoxin (BoNT), a potent neurotoxic protein, functions by cleaving SNAP-25, thereby preventing the formation of the SNARE complex and inducing muscle paralysis.[4] this compound offers a non-toxic, topical alternative that targets the same pathway.[5]

Mechanism of Action: this compound as a Competitive Inhibitor

This compound is an octapeptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[5] It is designed as a mimic of the N-terminal end of the SNAP-25 protein. Its mechanism of action is centered on its ability to compete with native SNAP-25 for a position within the SNARE complex.[5][6]

By occupying the binding site on syntaxin and synaptobrevin that SNAP-25 would normally fill, this compound destabilizes the formation of a functional SNARE complex. This disruption does not permanently damage the proteins involved but rather introduces a state of competitive inhibition. The resulting destabilized SNARE complex is less efficient at mediating vesicle fusion, leading to a reduction in the release of catecholamines, such as adrenaline and noradrenaline, and acetylcholine.[5] This attenuated muscle contraction results in a relaxation of the facial muscles, thereby reducing the depth of wrinkles and smoothing the skin's surface.[5][6]

Signaling Pathway: SNARE Complex Formation and Inhibition

Quantitative Efficacy Data

The efficacy of this compound has been evaluated in several studies, primarily focusing on its anti-wrinkle effects and its ability to inhibit neurotransmitter release. The following tables summarize the available quantitative data.

| In Vivo Study: Wrinkle Reduction | |

| Parameter | Result |

| Wrinkle Depth Reduction (Maximum) | Up to 63% |

| Study Design | |

| Subjects | 17 female volunteers |

| Product | Cream containing 10% this compound solution |

| Application | Twice daily for 28 days |

| Measurement Technique | Silicone imprints of the periocular area analyzed by confocal profilometry |

| Source(s) | [5] |

| In Vitro Study: Neurotransmitter Release Inhibition | |

| Parameter | Result |

| Glutamate Release Inhibition | 43% |

| Study Design | |

| Peptide Concentration | 1.5 mM |

| Source(s) | [6] |

| Comparative In Vivo Study: Wrinkle Reduction | |

| Product | Mean Wrinkle Reduction |

|---|---|

| 10% this compound Solution | 34.98% |

| 10% Acetyl Hexapeptide-8 Solution | 27.05% |

| Study Design | |

| Subjects | 17 female volunteers |

| Application | Twice daily for 28 days |

| Source(s) | Manufacturer Data |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vivo Wrinkle Depth Analysis using Silicone Replicas and Profilometry

This method provides a quantitative assessment of changes in skin topography over time.

Objective: To measure the reduction in wrinkle depth following topical application of a formulation containing this compound.

Materials:

-

Silicone impression material (e.g., Silflo®)

-

Mixing catalyst

-

Mounting rings

-

3D profilometer with analysis software

Protocol:

-

Baseline Measurement (Day 0): a. Acclimatize subjects to room temperature and humidity for at least 20 minutes. b. Cleanse the target area (e.g., periocular "crow's feet" region) to remove any makeup or skincare products. c. Prepare the silicone impression material according to the manufacturer's instructions by mixing the base and catalyst. d. Apply the mounting ring to the target area and fill it with the silicone mixture. e. Allow the silicone to cure completely (typically 5-10 minutes). f. Gently remove the silicone replica from the skin.

-

Product Application: a. Instruct subjects to apply the test product (containing this compound) to the target area twice daily for the duration of the study (e.g., 28 days).

-

Follow-up Measurements (e.g., Day 28): a. Repeat the silicone replica procedure as described in step 1 on the same target area.

-

Data Analysis: a. Analyze the baseline and follow-up silicone replicas using a 3D profilometer. b. The software will generate 3D models of the skin surface. c. Measure parameters such as average wrinkle depth (Ry) and average skin roughness (Ra). d. Calculate the percentage improvement in wrinkle depth using the formula: ((Initial Depth - Final Depth) / Initial Depth) * 100.[7]

Workflow for In Vivo Wrinkle Analysis:

In Vitro Catecholamine Release Assay in PC12 Cells

PC12 cells, derived from a rat pheochromocytoma, are a well-established model for studying neurotransmitter release as they synthesize, store, and secrete catecholamines.[8][9]

Objective: To quantify the inhibitory effect of this compound on stimulated catecholamine release.

Materials:

-

PC12 cell line

-

Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

-

This compound

-

Stimulating agent (e.g., high potassium solution [e.g., 56 mM KCl] or nicotine)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

HPLC with electrochemical detection (HPLC-ED) system

-

96-well plates

Protocol:

-

Cell Culture: a. Culture PC12 cells in appropriate medium until they reach the desired confluency. b. Seed cells into 96-well plates and allow them to adhere.

-

Peptide Incubation: a. Prepare various concentrations of this compound in the assay buffer. b. Wash the cells with assay buffer and then incubate them with the peptide solutions for a predetermined time (e.g., 1-4 hours).

-

Stimulation and Sample Collection: a. Remove the peptide solution and wash the cells. b. Add the stimulating agent (e.g., high potassium solution) to induce depolarization and catecholamine release. c. Incubate for a short period (e.g., 5-15 minutes). d. Collect the supernatant, which contains the released catecholamines.

-

Quantification: a. Analyze the catecholamine content (e.g., dopamine, norepinephrine) in the supernatant using HPLC-ED. b. Quantify the amount of catecholamine released per well.

-

Data Analysis: a. Compare the amount of catecholamine released from peptide-treated cells to that from untreated (control) cells. b. Calculate the percentage inhibition of catecholamine release for each peptide concentration.

In Vitro SNARE Complex Formation Inhibition Assay

This assay directly measures the ability of this compound to interfere with the assembly of the SNARE complex.

Objective: To determine the inhibitory effect of this compound on the formation of the ternary SNARE complex.

Materials:

-

Recombinant SNARE proteins (Syntaxin, VAMP, and SNAP-25)

-

This compound

-

Assay buffer

-

Method for detecting complex formation (e.g., SDS-PAGE and Western blotting, or a fluorescence-based assay like FRET)

Protocol (using SDS-PAGE):

-

Reaction Setup: a. In separate tubes, pre-incubate Syntaxin and VAMP with varying concentrations of this compound in the assay buffer. b. Include a control tube with no peptide.

-

Initiation of Complex Formation: a. Add SNAP-25 to each tube to initiate the formation of the SNARE complex. b. Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time.

-

Analysis: a. Stop the reaction and prepare the samples for SDS-PAGE. The SNARE complex is stable in SDS, allowing it to be visualized as a higher molecular weight band. b. Run the samples on an SDS-PAGE gel. c. Transfer the proteins to a membrane and perform a Western blot using antibodies against one of the SNARE proteins (e.g., Syntaxin).

-

Data Quantification: a. Quantify the band intensity of the SNARE complex in each lane using densitometry. b. Compare the intensity of the SNARE complex band in the peptide-treated samples to the control to determine the percentage of inhibition.[3]

Synthesis and Quality Control

Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5][10][11]

General Workflow:

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent like N-methylpyrrolidone (NMP).[12]

-

Amino Acid Coupling: The C-terminal amino acid (Aspartic Acid) is attached to the resin. The Fmoc protecting group is then removed from the N-terminus. The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Ala, Arg, Arg, Gln, Met, Glu, Glu).[5][10]

-

N-terminal Acetylation: After the final amino acid is coupled and its Fmoc group is removed, the N-terminus is acetylated using a reagent such as acetic anhydride.[10]

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[5][10]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Lyophilization: The purified peptide is lyophilized to obtain a stable, powdered final product.

SPPS Workflow Diagram:

References

- 1. A peptide that mimics the C-terminal sequence of SNAP-25 inhibits secretory vesicle docking in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SNARE Modulators and SNARE Mimetic Peptides [mdpi.com]

- 3. Dual inhibition of SNARE complex formation by tomosyn ensures controlled neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 26-mer peptide released from SNAP-25 cleavage by botulinum neurotoxin E inhibits vesicle docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin from Sandalwood [mdpi.com]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rabphilin 3A binds the N-peptide of SNAP-25 to promote SNARE complex assembly in exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. wernerlab.weebly.com [wernerlab.weebly.com]

Acetyl Octapeptide-1: An In-Depth Technical Guide on its Water-Binding Properties for Skin Hydration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl octapeptide-1, a synthetic peptide, has garnered significant attention in the cosmetic and dermatological fields, primarily for its well-documented anti-wrinkle effects. Its mechanism of action in reducing the appearance of expression lines by modulating muscle contraction is a key area of research. However, beyond its neuromuscular effects, there is a growing interest in the potential of this compound to contribute to skin hydration. Like all peptides, its composition of amino acids suggests inherent water-binding capabilities.[1] This technical guide aims to provide a comprehensive overview of the current understanding of this compound's role in skin hydration, detailing its physicochemical properties, postulated mechanisms of action, and the experimental protocols required to substantiate its efficacy. It will also present the available, albeit limited, clinical data and identify key areas for future research to fully elucidate its water-binding properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to evaluating its potential for skin hydration. These properties influence its solubility, stability, and ability to interact with the skin's surface and stratum corneum.

| Property | Description | Source(s) |

| INCI Name | This compound | [2] |

| Amino Acid Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 | [3] |

| Molecular Formula | C41H70N16O16S | [3] |

| Molecular Weight | 1075.16 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in DMSO at 100 mg/mL. | [3][4] |

| Stability | Store sealed, away from moisture. Recommended long-term storage at -80°C (up to 2 years for powder). | [3][4] |

Mechanism of Action in Skin Hydration

While the primary mechanism of this compound is the inhibition of the SNARE complex to reduce the appearance of wrinkles, its contribution to skin hydration is likely multifaceted and may be attributed to the following postulated mechanisms:

-

Hygroscopic Nature of Amino Acids: Peptides are composed of amino acids, many of which are hygroscopic, meaning they can attract and bind to water molecules from the atmosphere. The amino acid sequence of this compound contains several hydrophilic residues, such as glutamic acid, glutamine, arginine, and aspartic acid, which could contribute to its ability to hold water on the skin's surface, thereby increasing the water content of the stratum corneum.

-

Improvement of Skin Barrier Function: By promoting overall skin health and reducing the physical stress on the skin from repeated muscle contractions, this compound may indirectly support a healthier skin barrier. A more robust skin barrier is better at retaining moisture and preventing transepidermal water loss (TEWL).

-

Synergistic Effects in Formulations: In many cosmetic formulations, this compound is combined with other hydrating ingredients.[5] While not a direct mechanism of the peptide itself, its presence may complement and enhance the overall hydrating effect of the product.

It is crucial to note that direct evidence quantifying the hygroscopic properties of pure this compound or its direct impact on skin hydration markers is not extensively available in peer-reviewed literature.

Experimental Protocols for Assessing Skin Hydration

To rigorously evaluate the water-binding properties of this compound, a combination of in-vitro and in-vivo studies employing standardized methodologies is essential.

In-Vivo Evaluation of Skin Hydration

1. Corneometry: This non-invasive method is widely used to determine the hydration level of the stratum corneum.[6]

-

Principle: The measurement is based on the differing dielectric constant of water compared to other skin components. The Corneometer® emits a low-voltage electrical field, and the capacitance of the skin is measured. Higher capacitance values correspond to higher water content in the stratum corneum.[6]

-

Protocol:

-

Subject Acclimatization: Subjects are acclimatized to a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements.

-

Baseline Measurement: Baseline corneometry readings are taken from the designated test area (e.g., forearm or cheek) before product application.

-

Product Application: A standardized amount of the test product (containing this compound) is applied to the test area. A control area is left untreated or treated with a vehicle control.

-

Post-Application Measurements: Corneometry readings are taken at specified time points (e.g., immediately after application, and at 2, 4, 8, and 24 hours) to assess the change in skin hydration over time.

-

2. Transepidermal Water Loss (TEWL): This measurement assesses the integrity of the skin barrier by quantifying the amount of water that evaporates from the skin surface.[7]

-

Principle: A Tewameter® or similar device measures the water vapor gradient above the skin surface. A lower TEWL value indicates a healthier, more intact skin barrier that is better at retaining moisture.

-

Protocol:

-

Subject Acclimatization: As with corneometry, subjects must be acclimatized to a controlled environment.

-

Baseline Measurement: Baseline TEWL readings are taken from the test area.

-

Product Application: The test product is applied to the designated area.

-

Post-Application Measurements: TEWL is measured at various time points post-application to determine the product's effect on the skin's barrier function.

-

In-Vitro Evaluation of Water-Binding Properties

1. Hygroscopicity Assay: This assay directly measures the ability of a substance to absorb moisture from the air.

-

Principle: A known weight of the dry substance (this compound powder) is exposed to a high-humidity environment, and the weight gain due to water absorption is measured over time.

-

Protocol:

-

Sample Preparation: A pre-weighed, dried sample of this compound is placed in an open container.

-

Controlled Humidity Environment: The sample is placed in a desiccator or environmental chamber maintained at a constant high relative humidity (e.g., 80-90%) and a controlled temperature.

-

Weight Measurement: The sample is weighed at regular intervals until a constant weight is achieved.

-

Calculation: The hygroscopicity is expressed as the percentage of weight gain.

-

2. Water Retention Capacity Assay: This method evaluates the ability of a substance to hold onto water when subjected to drying conditions.

-

Principle: A solution containing the test substance is applied to a substrate, and the rate of water evaporation is measured and compared to a control.

-

Protocol:

-

Sample Preparation: Solutions of this compound at various concentrations are prepared.

-

Application to Substrate: A standardized volume of each solution is applied to a filter paper or a synthetic skin model and weighed.

-

Drying Conditions: The substrates are placed in a controlled environment with low humidity or a gentle airflow.

-

Weight Measurement: The weight of the substrates is recorded at regular intervals to determine the rate of water loss.

-

Analysis: The water retention capacity is determined by comparing the evaporation rate of the peptide solutions to that of a pure water control.

-

Signaling Pathways and Visualization

While the direct signaling pathways of this compound related to water-binding are not well-established, its primary anti-wrinkle mechanism is well-documented.

Known Signaling Pathway: Inhibition of SNARE Complex

This compound is a mimic of the N-terminal end of the SNAP-25 protein. It competes with SNAP-25 for a position in the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. By destabilizing the SNARE complex, the release of acetylcholine from the vesicle into the synapse is inhibited, leading to reduced muscle contraction and a subsequent reduction in the appearance of expression wrinkles.[8][9]

Experimental Workflow for a Clinical Hydration Study

The following diagram illustrates a typical workflow for a clinical study designed to assess the skin hydrating effects of a product containing this compound.

References

- 1. Aquaporin-3 in the epidermis: more than skin deep - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. isclinical.co.uk [isclinical.co.uk]

- 6. The Benefits of a Multimechanistic Antiaging Skin Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydration of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]

Acetyl Octapeptide-1: A Technical Guide to its Molecular Structure, Sequence, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl octapeptide-1, also known as acetyl octapeptide-3 or by its trade name SNAP-8™, is a synthetic peptide that has garnered significant attention in the fields of cosmetics and dermatology for its anti-wrinkle properties. Structurally designed as an analogue of the N-terminal end of the SNAP-25 protein, it functions by interfering with the neurotransmitter release process at the neuromuscular junction, leading to a reduction in the appearance of expression lines and wrinkles. This technical guide provides an in-depth overview of the molecular structure, amino acid sequence, physicochemical properties, synthesis, purification, and mechanism of action of this compound, tailored for a scientific audience.

Molecular Structure and Sequence

This compound is an eight-amino-acid peptide with an acetyl group at its N-terminus and an amide group at its C-terminus. This modification enhances its stability and skin permeability.

Amino Acid Sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2[1]

Molecular Formula: C41H70N16O16S[2]

Molecular Weight: Approximately 1075.17 g/mol [2]

The sequence contains a mix of acidic (Glutamic Acid, Aspartic Acid), basic (Arginine), polar (Glutamine), and nonpolar (Methionine, Alanine) amino acids, contributing to its overall physicochemical properties.

Physicochemical and Efficacy Data

A summary of the key quantitative data for this compound is presented in the tables below, providing a clear comparison of its properties and performance metrics.

| Property | Value | Reference |

| Molecular Formula | C41H70N16O16S | [2] |

| Molecular Weight | 1075.17 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO and PBS (pH 7.2) at 10 mg/mL | [2] |

| Predicted pKa | 4.07 ± 0.10 | [2] |

| Efficacy Parameter | Result | Concentration | Reference |

| Wrinkle Reduction (Mean) | -35% | Not Specified | [3] |

| Wrinkle Reduction (Maximum) | -62% | Not Specified | [3] |

| Glutamate Release Inhibition | 43% | 1.5 mM | [3] |

| Stability Condition | Duration | Storage Temperature | Reference |

| Powder | 2 years | -80°C | [1] |

| Powder | 1 year | -20°C | [1] |

| In Solvent | 6 months | -80°C | [1] |

| In Solvent | 1 month | -20°C | [1] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a standard method for solid-phase peptide synthesis.

Experimental Workflow for SPPS:

References

Foundational Research on Neurotransmitter Inhibitor Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurotransmitter inhibitor peptides represent a diverse and potent class of molecules with significant therapeutic potential across a spectrum of neurological and physiological disorders. By modulating the activity of neurotransmitter systems, these peptides offer a high degree of specificity and efficacy. This guide provides a comprehensive overview of the foundational research in this field, detailing the mechanisms of action, key signaling pathways, and critical experimental protocols. Quantitative data on peptide-receptor interactions are presented for comparative analysis, and complex biological processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Neurotransmitter Inhibitor Peptides

Peptide neurotransmitters are short chains of amino acids that act as signaling molecules in the nervous system.[1] They are involved in a wide array of physiological processes, including pain perception, mood regulation, appetite, and stress responses.[1][2] Unlike classical small-molecule neurotransmitters, neuropeptides are synthesized from larger precursor proteins and can be co-released with other neurotransmitters to modulate synaptic activity.[2]

Neurotransmitter inhibitor peptides exert their effects by interfering with various stages of neurotransmission. This can include inhibiting the release of neurotransmitters, blocking postsynaptic receptors, or modulating the signaling cascades that are initiated by neurotransmitter binding. Their high specificity for their target receptors makes them attractive candidates for drug development, as they can potentially offer therapeutic benefits with fewer off-target effects compared to small-molecule drugs.[3][4]

Mechanisms of Action

The inhibitory actions of these peptides are diverse and target-specific. The primary mechanisms can be broadly categorized as follows:

-

G-Protein Coupled Receptor (GPCR) Antagonism: A significant number of neurotransmitter inhibitor peptides act as antagonists at GPCRs.[4][5] By binding to the receptor, they prevent the endogenous neurotransmitter from activating it, thereby blocking its downstream signaling effects. Many neuropeptides, such as Neuropeptide Y (NPY) and Substance P, mediate their effects through GPCRs.[6][7] The activation or inhibition of these receptors can modulate intracellular signaling pathways, including those involving cyclic AMP (cAMP), phosphoinositide hydrolysis, and calcium mobilization.[6][7]

-

Inhibition of Neurotransmitter Release: Some peptides can inhibit the release of neurotransmitters from the presynaptic terminal. A key mechanism in this process involves the disruption of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex.[8] This protein complex is essential for the fusion of synaptic vesicles with the presynaptic membrane, a critical step for neurotransmitter release.[8] Certain synthetic peptides that mimic portions of the SNARE proteins can compete with the endogenous proteins, thereby preventing the proper assembly of the complex and inhibiting exocytosis.[8]

-

Modulation of Ion Channels: Neuropeptide binding to their receptors can also lead to the modulation of ion channel activity. This can result in a hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

Key Signaling Pathways

The interaction of neurotransmitter inhibitor peptides with their target receptors initiates a cascade of intracellular events that ultimately lead to a physiological response. Understanding these signaling pathways is crucial for drug development.

Neuropeptide Y (NPY) Receptor Signaling

NPY exerts its effects through a family of GPCRs, primarily the Y1 and Y5 receptors in the context of appetite and anxiety. When NPY binds to these receptors, it couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase.[7][9] This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).[7][9] Additionally, NPY receptor activation can lead to the activation of Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[7] These pathways ultimately converge on the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, influencing cell proliferation and other cellular responses.[7]

References

- 1. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]

- 2. promega.com [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cosmobio.co.jp [cosmobio.co.jp]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the HPLC Purification of Synthetic Acetyl Octapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Octapeptide-1, also known as SNAP-8, is a synthetic peptide that has gained significant attention in the cosmetic and pharmaceutical industries for its anti-wrinkle properties. It is an octapeptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2. The efficacy and safety of this compound are highly dependent on its purity. Therefore, a robust and efficient purification method is crucial following its chemical synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for purifying synthetic peptides due to its high resolution and the volatility of the mobile phases used, which simplifies the recovery of the purified product.[1]

This document provides detailed application notes and protocols for the purification of synthetic this compound using RP-HPLC.

Principle of RP-HPLC for Peptide Purification

RP-HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is non-polar, typically silica particles chemically modified with alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[1] Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, leading to the elution of peptides in order of increasing hydrophobicity.[1] An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution.[2]

Experimental Protocols

Materials and Reagents

-

Crude synthetic this compound

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), HPLC grade

-

0.22 µm or 0.45 µm syringe filters

Equipment

-

Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector

-

Preparative C18 RP-HPLC column (e.g., 21.2 x 250 mm, 5-10 µm particle size)

-

Analytical HPLC system

-

Analytical C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Lyophilizer (freeze-dryer)

-

Mass spectrometer (for identity confirmation)